molecular formula C17H20ClN3O2 B1293000 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide CAS No. 1119450-81-5

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide

Cat. No.: B1293000
CAS No.: 1119450-81-5
M. Wt: 333.8 g/mol
InChI Key: ZBYPUNXFMLRTDI-UHFFFAOYSA-N
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Description

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide is a chemical compound with the molecular formula C₁₇H₂₀ClN₃O₂ It is characterized by the presence of a chloromethyl group attached to an oxadiazole ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction forms the 1,2,4-oxadiazole ring.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced by chloromethylation of the oxadiazole ring using formaldehyde and hydrochloric acid.

    Coupling with Benzamide: The final step involves coupling the chloromethyl-substituted oxadiazole with N-(cyclohexylmethyl)benzamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The oxadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution Reactions: Products include azide or thiocyanate derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the oxadiazole ring.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound can be used in the development of new agrochemicals or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The oxadiazole ring may also interact with biological targets through hydrogen bonding or π-π interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide
  • 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-pyridinylmethyl)benzamide
  • 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide

Uniqueness

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide is unique due to the presence of the cyclohexylmethyl group, which can impart different steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c18-10-15-20-16(21-23-15)13-7-4-8-14(9-13)17(22)19-11-12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,10-11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYPUNXFMLRTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152595
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-81-5
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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